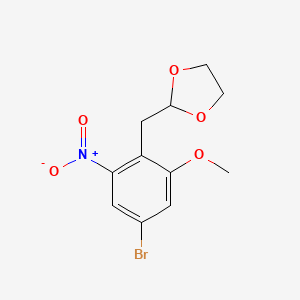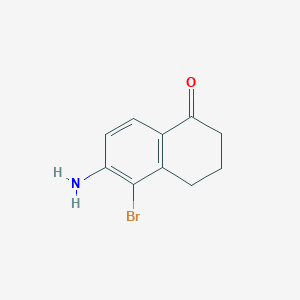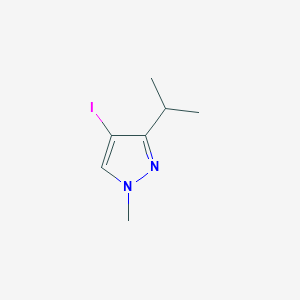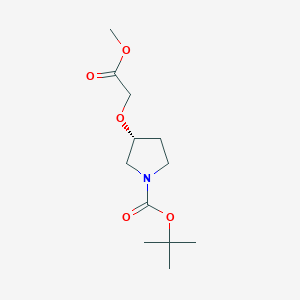![molecular formula C8H6N4O3 B1378450 Ácido 3-Carbamoilpirazolo[1,5-a]pirimidina-7-carboxílico CAS No. 1424612-37-2](/img/structure/B1378450.png)
Ácido 3-Carbamoilpirazolo[1,5-a]pirimidina-7-carboxílico
Descripción general
Descripción
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.
Aplicaciones Científicas De Investigación
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of various bioactive compounds, including kinase inhibitors, serotonin receptor antagonists, and hepatitis C virus inhibitors.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is employed in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is the AMP-activated protein kinase (AMPK) . AMPK is a key regulatory protein involved in the energy homeostasis of individual cells as well as the whole organism .
Mode of Action
The compound interacts with its target, AMPK, by inhibiting its activity . This inhibition is achieved through direct interaction with the ATP-binding pocket of the kinase, forming hydrogen bonds similar to the interaction of adenine .
Biochemical Pathways
The inhibition of AMPK affects various biochemical pathways. AMPK is involved in the regulation of energy homeostasis, and its inhibition can disrupt this balance . The exact downstream effects depend on the specific cellular context and the pathways that are active in those cells.
Pharmacokinetics
The compound is a powder at room temperature , suggesting that it could be administered orally. Its molecular weight is 206.16 g/mol , which is within the range that is generally considered favorable for oral bioavailability.
Result of Action
The inhibition of AMPK by 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can have various molecular and cellular effects. For example, it can disrupt energy homeostasis within cells . The exact effects would depend on the specific cellular context.
Análisis Bioquímico
Biochemical Properties
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with membrane-bound pyrophosphatases, inhibiting their activity and affecting proton or sodium ion transport across membranes . This interaction highlights its potential as a biochemical tool for studying enzyme inhibition and transport mechanisms.
Cellular Effects
The effects of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the growth of Plasmodium falciparum, a protozoan parasite, by targeting membrane-bound pyrophosphatases . This inhibition disrupts the parasite’s ability to regulate osmotic pressure, leading to its death.
Molecular Mechanism
At the molecular level, 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site of membrane-bound pyrophosphatases, preventing the hydrolysis of pyrophosphate and subsequent ion transport . This inhibition can lead to changes in gene expression and cellular function, making it a valuable tool for studying enzyme regulation and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid vary with different dosages in animal models. At low doses, it can effectively inhibit enzyme activity without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular function and causing cell death . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of membrane-bound pyrophosphatases can affect the hydrolysis of pyrophosphate, altering the balance of metabolic intermediates and impacting overall cellular metabolism . These interactions highlight its potential as a tool for studying metabolic regulation.
Transport and Distribution
The transport and distribution of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes by specific transporters, allowing it to accumulate in target tissues and exert its effects . Understanding its transport and distribution is crucial for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with membrane-bound pyrophosphatases suggests that it may localize to membrane structures, where it can inhibit enzyme activity and regulate ion transport
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . A practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed, starting with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones . This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates . Hydrolysis of the ester group and subsequent amidation of the formed carboxylic acids with primary and secondary aliphatic amines furnishes the desired compounds .
Industrial Production Methods
Industrial production methods for 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Pyrrolo[2,3-d]pyrimidine:
Uniqueness
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development and its potential as a kinase inhibitor highlight its significance in scientific research .
Propiedades
IUPAC Name |
3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHYAPSHZJSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424612-37-2 | |
| Record name | 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)

![5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1378379.png)







